molecular formula C6H4ClN3 B3112800 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine CAS No. 192642-76-5

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B3112800
CAS No.: 192642-76-5
M. Wt: 153.57 g/mol
InChI Key: FYVYNORRNWRANR-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom attached to the triazole ring. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines. This process typically uses oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) can also be used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative cyclization methods. The choice of oxidizer and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product and reaction type.

Major Products

The major products formed from these reactions include substituted triazolopyridines, nitrotriazolopyridines, and triazolylbutadienes, each with unique chemical and biological properties.

Scientific Research Applications

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine include:

Uniqueness

This compound is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity. This compound’s specific substitution pattern and electronic properties distinguish it from other triazolopyridines and contribute to its diverse applications in scientific research and industry.

Biological Activity

5-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine ring, with a chlorine atom attached to the triazole moiety. This unique structural arrangement enhances its reactivity and biological activity, making it a subject of various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as acetolactate synthase (AHAS), contributing to its herbicidal properties. Additionally, it exhibits potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cancer metabolism.

Anticancer Properties

Research indicates that derivatives of this compound have demonstrated anticancer activity by modulating metabolic pathways involved in tumor growth. For instance, certain analogs have shown selective inhibition of NAMPT, leading to reduced proliferation of cancer cells .

Antimicrobial Effects

The compound also exhibits antimicrobial properties against various pathogens. Studies have highlighted its effectiveness against Chlamydia species and other bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Neurotransmitter Modulation

As a modulator of neurotransmitter systems, this compound has been explored for its effects on GABA_A receptors. Its derivatives have shown promise in enhancing GABAergic signaling, which may have implications for treating neurological disorders such as anxiety and epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by substitutions on the triazole and pyridine rings. A detailed SAR study revealed that modifications at specific positions enhance potency and selectivity against various targets. For example:

CompoundSubstituentActivity (IC50)Remarks
225-Cl7.4 nMHigh potency against hM5 receptor
287-Cl8.3 nMBioisostere of methyl group
27Desmethyl176 nMSignificantly less potent

This table illustrates how different substituents affect the compound's interaction with biological targets and overall efficacy .

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives targeting NAMPT exhibited significant cytotoxic effects on cancer cell lines. The findings suggested that structural modifications could enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial effects of triazolopyridine derivatives against Chlamydia. Results indicated that certain analogs displayed selective inhibition with minimal cytotoxicity towards host cells .

Properties

IUPAC Name

5-chlorotriazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYNORRNWRANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=N2)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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